molecular formula C15H17NO2 B11870743 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester CAS No. 948291-37-0

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B11870743
CAS No.: 948291-37-0
M. Wt: 243.30 g/mol
InChI Key: KVVVRICGINAPNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 8-ethyl-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

948291-37-0

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 8-ethyl-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-4-11-7-6-8-12-9-13(15(17)18-5-2)10(3)16-14(11)12/h6-9H,4-5H2,1-3H3

InChI Key

KVVVRICGINAPNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)OCC

Origin of Product

United States

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